molecular formula C6H8N2O3 B1605102 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 57346-43-7

5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B1605102
CAS No.: 57346-43-7
M. Wt: 156.14 g/mol
InChI Key: RZEXJHGIEXQMTI-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine-2,4-dione class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxymethyl group that enhances its lipophilicity and biological interactions. Research indicates that derivatives of pyrimidine-2,4-diones exhibit significant potential as enzyme inhibitors and receptor modulators, particularly in the fields of oncology and antiviral therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, a series of compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines. Notably, compounds exhibiting similar structural features have shown promising results in inhibiting tumor growth.

  • Case Study : In a study assessing the anticancer activity of pyrimidine derivatives against several cell lines (SiHa, A549, MCF-7, and Colo-205), certain compounds demonstrated greater activity than the standard chemotherapeutic agent etoposide. For example, compound 12 , with a 4-pyridyl group, exhibited significant anticancer efficacy with IC50 values lower than those of etoposide .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes critical in cancer progression and other diseases. The presence of functional groups in its structure allows for effective binding to enzyme active sites.

  • Mechanism : The binding interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions that enhance the compound's inhibitory effects on target enzymes .

Antiviral Activity

Pyrimidine derivatives have also been studied for their antiviral properties. The structural characteristics of this compound suggest potential interactions with viral proteins.

  • Research Findings : Some studies indicate that similar compounds can interfere with viral replication processes by inhibiting key viral enzymes . This opens avenues for developing antiviral agents based on this scaffold.

Comparative Analysis of Related Compounds

The following table summarizes the biological properties and structural features of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
5-Amino-1-propylpyrimidine-2,4(1H,3H)-dioneLacks methoxymethyl groupMay exhibit reduced biological activity
3-(Methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dioneLacks amino groupPotentially less effective as an enzyme inhibitor
5-Amino-3-methylpyrimidine-2,4(1H,3H)-dioneContains methyl instead of methoxymethylDifferent reactivity profile due to methyl group

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Properties

IUPAC Name

5-(methoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-3-4-2-7-6(10)8-5(4)9/h2H,3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEXJHGIEXQMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293370
Record name 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57346-43-7
Record name NSC88957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.